"2-(2-Ethynylphenyl)acetic acid" properties and structure
"2-(2-Ethynylphenyl)acetic acid" properties and structure
An In-depth Technical Guide to 2-(2-Ethynylphenyl)acetic Acid: Properties, Synthesis, and Applications
Introduction
2-(2-Ethynylphenyl)acetic acid is a bifunctional organic molecule that incorporates a phenylacetic acid framework with an ortho-substituted ethynyl group. This unique combination of a carboxylic acid and a terminal alkyne on a rigid aromatic scaffold makes it a highly valuable and versatile building block in modern organic synthesis. The phenylacetic acid moiety is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen[1]. The ethynyl group, a reactive and versatile functional handle, opens avenues for a wide array of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (e.g., "click chemistry"), and polymerizations.
This guide provides a comprehensive technical overview of 2-(2-ethynylphenyl)acetic acid for researchers, scientists, and drug development professionals. It delves into the molecule's core properties, outlines a robust synthetic methodology with detailed protocols, predicts its spectroscopic signature for unambiguous characterization, and explores its reactivity and potential applications in medicinal chemistry and materials science.
Part 1: Molecular Structure and Physicochemical Properties
The structure of 2-(2-ethynylphenyl)acetic acid is defined by a benzene ring substituted at the 1- and 2-positions with an acetic acid moiety and an ethynyl group, respectively. This ortho-substitution imparts specific conformational constraints and electronic properties that influence its reactivity.
Diagram of Key Functional Groups
Caption: Key functional groups within 2-(2-ethynylphenyl)acetic acid.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(2-Ethynylphenyl)acetic acid | N/A |
| CAS Number | 936693-17-3 | [2][3] |
| Molecular Formula | C₁₀H₈O₂ | [2][4] |
| Molecular Weight | 160.17 g/mol | [2][5] |
| Monoisotopic Mass | 160.05243 Da | [4] |
| SMILES | C#CC1=CC=CC=C1CC(=O)O | [2][4] |
| InChI Key | FSBGQUFYQODLLW-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | (Predicted) White to off-white solid | N/A |
Part 2: Synthesis and Purification
While numerous methods exist for synthesizing phenylacetic acid derivatives, a highly efficient and modular approach to 2-(2-ethynylphenyl)acetic acid involves a Sonogashira cross-coupling reaction to install the alkyne, followed by hydrolysis of an ester precursor. This strategy is advantageous as it utilizes commercially available starting materials and employs a well-established, high-yielding catalytic reaction.
Retrosynthetic Analysis
The target molecule can be disconnected at the carboxylic acid and the alkyne. The carboxylic acid can be formed from the hydrolysis of a more stable and easily purified ester precursor, such as a methyl or ethyl ester. The ethynyl group can be installed onto the aromatic ring via a palladium-catalyzed Sonogashira coupling of an aryl halide (e.g., 2-iodophenylacetate) with a terminal alkyne.
Caption: Workflow for the synthesis of 2-(2-ethynylphenyl)acetic acid.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous identification of 2-(2-ethynylphenyl)acetic acid relies on a combination of spectroscopic techniques. The following table summarizes the predicted data based on the characteristic signals of its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature |
| ¹H NMR | δ 10.0-12.0 (br s, 1H, -COOH); δ 7.2-7.6 (m, 4H, Ar-H); δ 3.7-3.9 (s, 2H, -CH₂-); δ 3.4-3.5 (s, 1H, -C≡CH) |
| ¹³C NMR | δ 175-178 (-COOH); δ 133-135 (Ar-C); δ 128-132 (Ar-CH); δ 122-125 (Ar-C-C≡); δ 80-83 (-C≡CH); δ 78-80 (-C≡CH); δ 38-41 (-CH₂-) |
| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch); ~3300 (sharp, ≡C-H stretch); ~2110 (weak, C≡C stretch); ~1700 (strong, C=O stretch); 1600, 1480 (C=C aromatic stretch) [6] |
| MS (EI) | M⁺ at m/z 160; key fragments at m/z 115 ([M-COOH]⁺), 116 ([M-CO₂]⁺) |
| MS (ESI⁻) | [M-H]⁻ at m/z 159.04515 [4] |
Part 4: Reactivity and Potential Applications
The dual functionality of 2-(2-ethynylphenyl)acetic acid makes it a powerful intermediate for creating diverse molecular architectures.
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Carboxylic Acid Reactivity: The acid group can undergo standard transformations, including Fischer esterification, conversion to acid chlorides (e.g., with SOCl₂), and subsequent amidation to form a wide range of derivatives. It can also be reduced to the corresponding primary alcohol.
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Ethynyl Group Reactivity: The terminal alkyne is highly versatile.
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Click Chemistry: It can readily participate in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles, a key linkage in medicinal chemistry and bioconjugation.
-
Sonogashira Coupling: It can act as the alkyne partner in further cross-coupling reactions to extend the carbon framework.
-
Cyclization: The ortho-positioning of the alkyne and acetic acid side chain makes it a prime candidate for intramolecular cyclization reactions to form lactones or other heterocyclic systems under appropriate catalytic conditions.[7]
-
Potential Reaction Pathways
Caption: Potential synthetic transformations of 2-(2-ethynylphenyl)acetic acid.
Applications:
-
Medicinal Chemistry: As a scaffold for building novel heterocyclic compounds and complex drug candidates. Its structural similarity to known NSAIDs suggests its derivatives could be explored for anti-inflammatory activity.[1]
-
Probe Synthesis: The alkyne handle allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling its use in creating chemical probes for biological studies.
-
Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of functional polymers and materials where the rigid aromatic core and reactive handles can impart desirable properties.
Part 5: Safety and Handling
Based on data for the compound, 2-(2-ethynylphenyl)acetic acid should be handled with appropriate care in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere.[2]
-
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